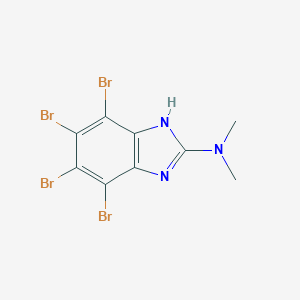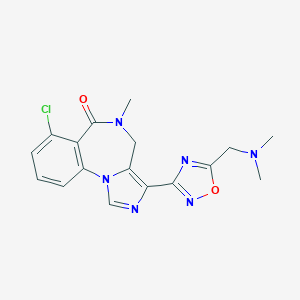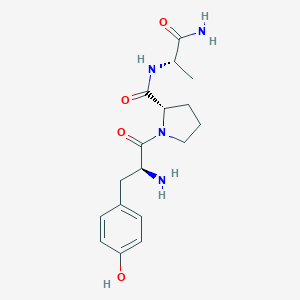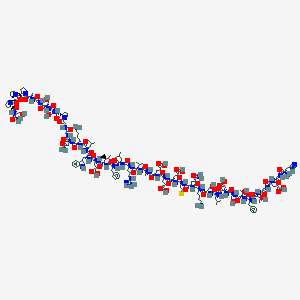
DMAT
Overview
Description
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole, commonly known as DMAT, is a potent and selective inhibitor of casein kinase 2 (CK2). CK2 is a serine/threonine protein kinase involved in various cellular processes, including cell growth, proliferation, and survival. This compound has been extensively studied for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit CK2 activity .
Mechanism of Action
- DMAT is an effective and specific inhibitor of Casein Kinase 2 (CK2) with an IC50 value of 130 nM . CK2 is a serine/threonine kinase involved in various cellular processes, including cell proliferation, apoptosis, and signal transduction.
- This compound competitively inhibits CK2 by targeting its ATP-binding site . This inhibition disrupts CK2-mediated phosphorylation events, affecting downstream signaling pathways.
- Notably, this compound also inhibits other kinases, such as PIM1, DYRK1a, and PKD1, albeit less potently than CK2 .
- CK2 regulates diverse pathways, including Wnt/β-catenin, NF-κB, and PI3K/Akt. By inhibiting CK2, this compound impacts these pathways, potentially altering cell survival, proliferation, and gene expression .
- Cell Death : this compound induces cell death, particularly in antiestrogen-resistant cells, through caspase-mediated pathways .
- Proliferation Inhibition : this compound affects cell proliferation, including aldosterone-secreting H295R cells .
- Tumor Growth Suppression : In vivo, this compound reduces tumor growth by interfering with tumor cell proliferation .
- Environmental factors, such as pH, temperature, and redox conditions, may influence this compound stability and efficacy. However, specific studies on this compound’s environmental sensitivity are limited .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
DMAT plays a significant role in biochemical reactions, particularly as a CK2 inhibitor . It interacts with CK2, a protein kinase, and inhibits its activity . The nature of this interaction is competitive with respect to ATP .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by inhibiting CK2, which impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with CK2, leading to the inhibition of this enzyme . This results in changes in gene expression and impacts various cellular processes .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to exert its effects on cellular function
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with CK2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole involves the bromination of 2-dimethylaminobenzimidazole. The reaction typically proceeds as follows:
Starting Material: 2-Dimethylaminobenzimidazole.
Bromination: The starting material is treated with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, to introduce bromine atoms at the 4, 5, 6, and 7 positions of the benzimidazole ring.
Industrial Production Methods
Industrial production of 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole has several scientific research applications:
Cancer Research: Due to its ability to inhibit CK2, the compound is studied for its potential as an anticancer agent.
Biological Studies: The compound is used to study the role of CK2 in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.
Drug Development: The compound serves as a lead compound for the development of new CK2 inhibitors with improved potency and selectivity.
Chemical Biology: The compound is used as a tool in chemical biology to investigate the function of CK2 and its role in disease.
Comparison with Similar Compounds
Similar Compounds
TBB (4,5,6,7-Tetrabromobenzotriazole): Another CK2 inhibitor with a similar structure but different potency and selectivity.
CX-4945 (Silmitasertib): A potent and selective CK2 inhibitor with clinical applications in cancer therapy.
IC261: A CK2 inhibitor with a different chemical structure but similar inhibitory activity.
Uniqueness
2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole is unique due to its high affinity and selectivity for CK2. It has a distinct chemical structure that allows it to effectively compete with ATP for binding to the active site of CK2. This unique property makes it a valuable tool for studying CK2 function and developing new therapeutic agents .
Properties
IUPAC Name |
4,5,6,7-tetrabromo-N,N-dimethyl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br4N3/c1-16(2)9-14-7-5(12)3(10)4(11)6(13)8(7)15-9/h1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPJGDQJLTYWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(N1)C(=C(C(=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416119 | |
| Record name | DMAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749234-11-5 | |
| Record name | DMAT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-[4-(2-Methylbutan-2-yl)phenoxy]propyl]piperidine](/img/structure/B526374.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B526439.png)


![3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1h-benzimidazol-2-yl]methoxy}benzoic acid](/img/structure/B526671.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-piperazin-1-ylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B526734.png)

![5-phenyl-N'-[(E)-3-quinolin-8-ylprop-2-enoyl]-1,2-oxazole-3-carbohydrazide](/img/structure/B527095.png)
![N-(benzo[d]furan-2-ylethyl)-2-[4-(4-methyl(1,3-thiazol-2-yl))phenoxy]acetamide](/img/structure/B527096.png)
![2-[(3-Bromobenzoyl)amino]-5-chlorobenzoic acid](/img/structure/B527145.png)
![[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B527213.png)
![1-[1-(4-Acetyl-piperazine-1-carbonyl)-cyclohexyl]-3-p-tolyl-urea](/img/structure/B527348.png)

![(5Z)-5-[(4-fluorophenyl)methylidene]-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B527698.png)
